molecular formula C16H21FN2O2 B8377990 (+/-)-6-Fluoro-3-[1-(3-hydroxybutyl)-4-piperidinyl]-1,2-benzisoxazole

(+/-)-6-Fluoro-3-[1-(3-hydroxybutyl)-4-piperidinyl]-1,2-benzisoxazole

Cat. No.: B8377990
M. Wt: 292.35 g/mol
InChI Key: HVECBZCDZNZAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-6-Fluoro-3-[1-(3-hydroxybutyl)-4-piperidinyl]-1,2-benzisoxazole is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butan-2-ol

InChI

InChI=1S/C16H21FN2O2/c1-11(20)4-7-19-8-5-12(6-9-19)16-14-3-2-13(17)10-15(14)21-18-16/h2-3,10-12,20H,4-9H2,1H3

InChI Key

HVECBZCDZNZAFL-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Racemic 3-hydroxybutyl rosylate was prepared in a manner described by Ferreira et al., Tetrahedron, 46 pp. 6311-6318, (1990). To a solution of the racemic tosylate (9.2 g, 37.7 mmol) in acetonitrile (190 ml) was added 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (8.3 g, 37.7 mmol) followed by milled potassium carbonate (7.8 g, 56.6 mmol) at room temperature under nitrogen. The reaction mixture was warmed to reflux for 4.5 hours and allowed to cool to room temperature. The solids were removed via filtration through a pad of Celite and were washed with EtOAc. The combined filtrates were concentrated to give the crude product. Purification via preparative HPLC (silica gel, 10% MeOH/EtOAc) afforded 6.3 g (57%), m.p.=100°-102° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

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